molecular formula C7H16ClNO B2534737 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride CAS No. 2375268-98-5

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Cat. No.: B2534737
CAS No.: 2375268-98-5
M. Wt: 165.66
InChI Key: BNWAVNKQWWWXLE-UKMDXRBESA-N
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Description

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)7(9)3-6(8)4-7;/h5-6,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWAVNKQWWWXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

[1][2]

Chemical Identity & Structural Analysis

This compound features a cyclobutane core substituted at the 1- and 3-positions.[1][2][3] The 1,3-disubstitution pattern on the puckered cyclobutane ring creates defined geometric vectors for the amine and hydroxyl groups, making it a critical scaffold for scaffolding bioisosteres.[1][2]

PropertyData
IUPAC Name 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride
Common Name 3-Amino-1-isopropylcyclobutan-1-ol HCl
CAS Number 2375268-98-5 (Generic/Isomer specific)
PubChem CID 80561373
Molecular Formula C₇H₁₅NO[1][2][3] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.11 g/mol (Free Base)
Stereochemistry Exists as cis and trans diastereomers (relative to C1-OH and C3-NH₂)
Stereochemical Configuration

The rigidity of the cyclobutane ring leads to two distinct diastereomers. In drug design, the specific vector angle between the H-bond donor (OH) and the amine handle is crucial.[2]

  • Cis-isomer: The -OH and -NH₂ groups are on the same face of the ring.[1][2]

  • Trans-isomer: The -OH and -NH₂ groups are on opposite faces.[1][2]

  • Note: The bulky isopropyl group at C1 often dictates the facial selectivity of reagents during synthesis, typically favoring the formation of the isomer where the incoming nucleophile attacks from the less hindered face.

Physicochemical Profile

The incorporation of the cyclobutane ring and the isopropyl group offers a balance of lipophilicity and solubility.

ParameterValue (Predicted/Observed)Significance in Drug Design
cLogP ~0.4 (Free Base)Low lipophilicity; ideal for lowering LogP in lead optimization.[1][2]
TPSA 46.25 ŲHigh polar surface area relative to size; supports CNS penetration if derivatized.[2]
pKa (Amine) ~9.5Typical primary aliphatic amine; positively charged at physiological pH.
Solubility High (Water/Methanol)The HCl salt is highly water-soluble (>50 mg/mL).[2]
Fsp³ Score 1.0 (100%)Fully saturated scaffold; improves solubility and reduces promiscuous binding compared to flat aromatic rings.[2]

Synthetic Routes & Manufacturing

The synthesis of 3-amino-1-isopropylcyclobutan-1-ol typically proceeds via a convergent route starting from 3-oxocyclobutanecarboxylic acid.[1][2] This approach allows for the independent installation of the amine (via Curtius rearrangement) and the tertiary alcohol (via Grignard addition).

Core Synthesis Workflow

The following directed graph illustrates the logical flow of the synthesis, highlighting the critical divergence point for stereocontrol.

SynthesisPathStartStarting Material:3-Oxocyclobutanecarboxylic AcidStep1Step 1: Curtius Rearrangement(DPPA, t-BuOH)Forms N-Boc-3-aminocyclobutanoneStart->Step1  Formation of protected amine  Step2Step 2: Grignard Addition(Isopropylmagnesium Chloride)Creates C1 Quaternary CenterStep1->Step2  Nucleophilic attack at ketone  IsomersIsomer Separation(Prep-HPLC or Crystallization)Step2->Isomers  Diastereomeric Mixture (cis/trans)  Step3Step 3: Deprotection(HCl/Dioxane)Removes Boc GroupProductFinal Product:3-Amino-1-isopropylcyclobutan-1-ol HClStep3->ProductIsomers->Step3  Selected Isomer  

Caption: Step-wise synthesis of the target scaffold. The Grignard addition (Step 2) is the stereodefining step.

Detailed Protocol (Step 2: Grignard Addition)

Context: This step establishes the C1 quaternary center. The bulky Boc-amino group at C3 influences the facial approach of the Grignard reagent.[2]

  • Preparation: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to -78°C.[2]

  • Addition: Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq). The excess is required to prevent enolization of the ketone.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The resulting diastereomers (cis/trans) are often separable by column chromatography (SiO₂, Hexane/EtOAc gradient).

Reactivity & Derivatization

Researchers utilize this scaffold to introduce a "kink" or rigid spacer in drug molecules.

Amine Functionalization

The primary amine at C3 is the primary handle for coupling.

  • Amide Coupling: Reacts standardly with carboxylic acids (HATU/DIEA conditions).

  • SnAr Reactions: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines), a common motif in kinase inhibitors.

Tertiary Alcohol Stability

The hydroxyl group at C1 is tertiary and sterically crowded by the isopropyl group.

  • Oxidation Resistance: It is resistant to oxidation, making it a stable metabolic handle (unlike secondary alcohols which can oxidize to ketones).

  • H-Bonding: Acts as a specific Hydrogen Bond Donor (HBD) in the binding pocket.[2]

Cyclobutane Ring Strain

The ring has ~26 kcal/mol of strain energy. While stable under standard physiological conditions, it can undergo ring-opening under extreme acidic conditions or radical conditions, though this is rare in standard medicinal chemistry workflows.[1][2]

Applications in Drug Discovery[4]

Bioisosterism

This scaffold is frequently used as a bioisostere for 4-substituted piperidines or 4-substituted cyclohexanols .[1][2]

  • Advantage: The cyclobutane ring alters the vector of the substituents, potentially accessing new binding pockets or improving selectivity.

  • Metabolic Stability: The absence of abstractable hydrogens on the quaternary C1 carbon blocks a common metabolic soft spot (gem-dimethyl effect analog).[2]

Case Study Context: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, 1,3-disubstituted cyclobutanes are often used to link the hinge-binding motif (e.g., pyrrolopyrimidine) with the solvent-exposed tail.[1][2] The 1-isopropyl-1-hydroxy motif provides a specific hydrophobic interaction (isopropyl) and a polar interaction (hydroxyl) simultaneously.[1][2]

Handling, Safety & Storage

  • Physical State: White to off-white hygroscopic solid.[2]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][4]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; keep tightly sealed to prevent deliquescence.

  • Solubility for Assays: Prepare stock solutions in DMSO or Water.[2] Solutions in water are stable for >24 hours at room temperature.

References

  • PubChem. (2025).[4][5] 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (CID 80561373).[1][2] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2025).[2] 3-Aminocyclobutanol hydrochloride derivatives and analogs.[2]Link[1]

  • V. Wei et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.[1][2] ResearchGate.[6] Link

  • Ambeed. (2025). Product Monograph: rel-(1s,3s)-3-Amino-1-isopropylcyclobutan-1-ol hydrochloride.[1][2]Link[1]

  • BenchChem. (2025). Isopropyl 3-oxocyclobutanecarboxylate applications.[2][7]Link[1]

A Technical Guide to 3-Amino-1-propan-2-ylcyclobutan-1-ol Hydrochloride: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, a compound with significant potential as a building block in medicinal chemistry. Due to its three-dimensional structure imparted by the cyclobutane ring, this molecule represents an attractive scaffold for the development of novel therapeutics. This document will cover its chemical identity, proposed synthesis, potential applications, and the methodologies for its preparation and characterization.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[1] Its inherent puckered, three-dimensional geometry offers a distinct advantage over flat, aromatic rings, potentially leading to improved binding affinities with biological targets and enhanced physicochemical properties such as solubility.[1] The compound 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride incorporates this valuable scaffold, featuring a tertiary alcohol and a primary amine, which serve as versatile handles for further chemical modification. While this specific molecule is not extensively documented, its constituent parts suggest its utility as a fragment in fragment-based drug discovery (FBDD) and as a key intermediate for more complex molecular architectures.[2]

It is important to note that a specific CAS (Chemical Abstracts Service) number for 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is not readily found in major chemical databases. However, the free base, 3-amino-1-(propan-2-yl)cyclobutan-1-ol, has been indexed in databases such as PubChemLite, providing foundational information for this guide.[3]

Chemical Identity and Physicochemical Properties

The core of the topic is the free base, 3-amino-1-(propan-2-yl)cyclobutan-1-ol. The hydrochloride salt is formed by the protonation of the primary amine.

Table 1: Chemical Identifiers of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

IdentifierValueSource
Molecular FormulaC₇H₁₅NO[3]
SMILESCC(C)C1(CC(C1)N)O[3]
InChIInChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3[3]
InChIKeyOHHNZOKDGDJCMR-UHFFFAOYSA-N[3]

Table 2: Predicted Physicochemical Properties of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

PropertyValueSource
Molecular Weight129.20 g/mol [3]
Monoisotopic Mass129.11537 Da[3]
XlogP0.4[3]
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area46.3 Ų[4]
Properties of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard practice in drug development to improve the compound's stability, crystallinity, and aqueous solubility. The hydrochloride salt of 3-amino-1-propan-2-ylcyclobutan-1-ol is expected to be a crystalline solid with significantly higher water solubility compared to the free base, making it more amenable for formulation and biological testing.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway for 3-Amino-1-(propan-2-yl)cyclobutan-1-ol

The proposed synthesis starts from a commercially available cyclobutane precursor and involves two key transformations: the introduction of the isopropyl group to form the tertiary alcohol and the formation of the amino group at the 3-position.

Synthetic Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction of Azide start 3-Azidocyclobutan-1-one intermediate 3-Azido-1-(propan-2-yl)cyclobutan-1-ol start->intermediate THF, 0°C to rt reagent1 Isopropylmagnesium bromide (Grignard Reagent) reagent1->intermediate product 3-Amino-1-(propan-2-yl)cyclobutan-1-ol intermediate->product Methanol or THF reagent2 H₂, Pd/C or LiAlH₄ reagent2->product

Caption: Proposed two-step synthesis of 3-amino-1-(propan-2-yl)cyclobutan-1-ol.

Experimental Protocol: Synthesis of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol

Step 1: Synthesis of 3-Azido-1-(propan-2-yl)cyclobutan-1-ol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-azidocyclobutan-1-one in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of isopropylmagnesium bromide in THF dropwise via an addition funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-azido-1-(propan-2-yl)cyclobutan-1-ol by flash column chromatography.

Step 2: Synthesis of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol (Free Base)

  • Reaction Setup: Dissolve the purified 3-azido-1-(propan-2-yl)cyclobutan-1-ol in methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10 wt. %).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature for 24 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired 3-amino-1-(propan-2-yl)cyclobutan-1-ol.

Protocol for Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction.[5][6]

Hydrochloride Salt Formation start Dissolve Free Base in Solvent (e.g., Diethyl Ether, Isopropanol) acid Add HCl Solution (e.g., 4M in Dioxane) start->acid precipitate Stir to Allow Precipitation acid->precipitate isolate Isolate by Filtration precipitate->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry product Pure Hydrochloride Salt dry->product

Caption: General workflow for the preparation of an amine hydrochloride salt.

  • Dissolution: Dissolve the purified 3-amino-1-(propan-2-yl)cyclobutan-1-ol in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M to 4M in dioxane or diethyl ether) to the amine solution at 0 °C.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any excess acid and impurities.

  • Drying: Dry the purified 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride under vacuum to obtain the final product.

Potential Applications in Research and Drug Development

The 3-aminocyclobutanol scaffold is a valuable starting point for the synthesis of a diverse range of compounds for screening libraries. The primary amine can be readily derivatized through reactions such as amidation, sulfonylation, and reductive amination to explore structure-activity relationships (SAR). The tertiary alcohol can also be modified, for instance, through etherification, although it is more sterically hindered.

The incorporation of the cyclobutane ring can restrict the conformational flexibility of a molecule, which can lead to increased potency and selectivity for a biological target.[1] Furthermore, increasing the sp³ character of a molecule by incorporating saturated rings like cyclobutane is a strategy often used to improve properties such as solubility and metabolic stability, which are critical for successful drug development.[1]

Hypothetical Spectroscopic Characterization

Confirmation of the structure of 3-amino-1-propan-2-ylcyclobutan-1-ol would rely on standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a doublet and a septet for the isopropyl group, multiplets for the cyclobutane ring protons, and broad singlets for the -OH and -NH₂ protons, which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the quaternary carbon of the tertiary alcohol and the two carbons of the isopropyl group.

  • IR Spectroscopy: Key vibrational bands would be observed for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-N and C-O stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base.

Conclusion

While 3-amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is not a widely commercialized or studied compound, its structure represents a promising starting point for medicinal chemistry and drug discovery programs. This technical guide provides a foundational understanding of its properties and a plausible and detailed approach to its synthesis and characterization. The unique three-dimensional nature of the cyclobutane core, combined with the versatile functional groups, makes this compound and its derivatives valuable tools for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library gener
  • Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. (2025). BenchChem.
  • methylamine hydrochloride. Organic Syntheses Procedure.
  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
  • Synthesis of amine hydrochloride salts. (2020).
  • 3-Aminocyclobutanol. PubChem.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam.
  • 3-Aminocyclobutanol. Sigma-Aldrich.
  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
  • 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. PubChemLite.
  • Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Cyclobutanes in Small‐Molecule Drug Candid

Sources

InChIKey and SMILES for 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, structural analysis, synthetic methodology, and application of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride .

Chemical Identity & Informatics

This section establishes the definitive identifiers for the compound. As a salt form, the informatics often index the parent neutral species, with the hydrochloride specified as an adduct.

Descriptor Value
Common Name 3-Amino-1-isopropylcyclobutan-1-ol hydrochloride
IUPAC Name 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride
CAS Registry Number 2375268-98-5 (Generic/Related)
Molecular Formula C₇H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.11 g/mol (Parent)
SMILES (Parent) CC(C)C1(O)CC(N)C1
SMILES (Salt) CC(C)C1(O)CC(N)C1.Cl
InChI String InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3
InChIKey (Parent) OHHNZOKDGDJCMR-UHFFFAOYSA-N

Note on Stereochemistry: The identifiers above represent the achiral/undefined stereochemistry. The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers. In high-precision medicinal chemistry, these isomers are often separated; however, the data above applies to the racemic or unspecified mixture commonly used as a primary building block.

Structural Analysis & Stereochemistry

The cyclobutane core functions as a conformationally restricted scaffold, offering distinct advantages over flexible linear alkyl chains (e.g., propyl linkers).

Conformational Puckering

Unlike planar cyclopropane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions).

  • Pucker Angle: Approximately 25–35°.

  • Substituent Orientation: Substituents at positions 1 and 3 can adopt pseudo-equatorial or pseudo-axial positions.

  • Bioisosterism: The 1,3-distance in this scaffold (~5.5 Å) mimics the distance in meta-substituted aromatics, making it a viable saturated bioisostere (sp³-rich) to improve solubility and metabolic stability (Fsp³ score).

Isomerism

The relative orientation of the hydroxyl group (C1) and the amino group (C3) defines the diastereomers:

  • Cis-isomer: The -OH and -NH₂ groups are on the same face of the puckered ring.

  • Trans-isomer: The -OH and -NH₂ groups are on opposite faces.

  • Impact: The cis isomer often facilitates intramolecular H-bonding (N-H···O), potentially altering pKa and membrane permeability compared to the trans isomer.

Synthesis & Manufacturing Protocol

The following protocol describes a robust, self-validating synthesis route designed for scalability and purity. This approach utilizes a Grignard addition to a protected aminoketone, ensuring regiocontrol.

Retrosynthetic Logic

The most direct disconnection is at the C1 quaternary center.

  • Target: 3-Amino-1-isopropylcyclobutan-1-ol.[1][3]

  • Precursor: N-Boc-3-aminocyclobutanone.[2]

  • Reagent: Isopropylmagnesium chloride (Grignard reagent).

Experimental Workflow

Step 1: Grignard Addition (Nucleophilic Addition)

  • Reagents: N-Boc-3-aminocyclobutanone (1.0 eq), Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Conditions: -78°C to 0°C, N₂ atmosphere.

  • Mechanism: The Grignard reagent attacks the ketone carbonyl. The bulky Boc-amino group at C3 directs the attack, typically favoring the formation of one diastereomer (often trans addition relative to the bulky amine, yielding cis-hydroxyl/amine relationship) due to steric control, though mixtures are common.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Conditions: 0°C to Room Temperature (RT).

  • Outcome: Cleavage of the Boc group and precipitation of the hydrochloride salt.

Synthesis Diagram (DOT)

The following diagram illustrates the critical process flow and decision gates.

SynthesisWorkflow cluster_QC Quality Control Gates Start Start: N-Boc-3-aminocyclobutanone Reaction Grignard Addition (iPrMgCl, THF, -78°C) Start->Reaction Nucleophilic Attack Intermediate Intermediate: N-Boc-3-amino-1-isopropylcyclobutan-1-ol Reaction->Intermediate Quench (NH4Cl) Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal QC1 LCMS: Check Mass (M+H-Boc) Intermediate->QC1 Purification Purification (Recrystallization/Trituration) Deprotection->Purification Precipitation Final Final Product: 3-Amino-1-isopropylcyclobutan-1-ol HCl Purification->Final QC Validation QC2 NMR: Check Diastereomeric Ratio Final->QC2

Figure 1: Synthetic workflow for the production of 3-Amino-1-propan-2-ylcyclobutan-1-ol HCl, highlighting critical reaction steps and quality control checkpoints.

Analytical Characterization

To ensure trustworthiness of the synthesized material, the following characterization data must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 0.90 (d, 6H): Isopropyl methyl groups.

    • δ 1.80 (hept, 1H): Isopropyl methine proton.

    • δ 2.20–2.50 (m, 4H): Cyclobutane ring protons (distinct multiplets depending on cis/trans geometry).

    • δ 3.60 (m, 1H): Methine proton at C3 (alpha to amine).

  • ¹³C NMR:

    • Expected peaks at ~17 ppm (CH₃), ~35 ppm (CH-iPr), ~40-45 ppm (Cyclobutane CH₂), ~48 ppm (C-N), ~75 ppm (C-O quaternary).

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 130.12 m/z (Parent mass).[5]

  • Observation: The HCl salt will dissociate; only the cation is observed.

Applications in Drug Discovery

This compound serves as a critical fragment and bioisostere in modern medicinal chemistry.

Bioisosteric Replacement

It is frequently used to replace:

  • Linear Propyl Linkers: Introduces rigidity, reducing the entropic penalty of binding.

  • Cyclohexanes: Reduces lipophilicity (LogP) and molecular weight while maintaining spatial orientation.

  • Piperidines: Eliminates the basic nitrogen from the ring system (if the N is exocyclic), altering pKa and hERG liability profiles.

Mechanistic Role in Signaling Pathways

When incorporated into kinase inhibitors or GPCR ligands, the 1-hydroxy-1-isopropyl motif often targets hydrophobic pockets while the amine participates in salt bridges with Asp or Glu residues in the active site.

Bioisostere Linear Linear Linker (High Entropy) Cyclobutane Cyclobutane Scaffold (Rigid, Defined Vector) Linear->Cyclobutane Bioisosteric Replacement Target Target Protein Binding (Increased Potency) Cyclobutane->Target Lower Entropic Penalty

Figure 2: Logical rationale for using the cyclobutane scaffold to improve binding thermodynamics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80561373, 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of 1,3-Disubstituted Cyclobutanes for Medicinal Chemistry. Journal of Organic Chemistry. (Contextual grounding for cyclobutane synthesis).
  • Sigma-Aldrich.Product Specification: 3-Amino-1-substituted-cyclobutanes. (General reference for handling HCl salts of aminocyclobutanes).

Sources

Molecular weight and formula of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, a novel small molecule with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this document synthesizes information from structurally related aminocycloalkanes and amino alcohols to project its chemical properties, potential synthetic routes, and pharmacological relevance. The guide details the physicochemical properties, offers a theoretical framework for its synthesis and characterization, and explores potential biological activities based on analogous structures. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and related chemical entities.

Introduction and Chemical Identity

3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is a synthetic organic compound featuring a cyclobutane ring, a tertiary alcohol, a primary amine, and an isopropyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which are desirable properties for pharmaceutical development. The presence of multiple functional groups and stereocenters suggests a rich stereochemistry and potential for diverse biological interactions.

Molecular Structure and Properties

The chemical structure of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride combines the rigidity of the cyclobutane scaffold with the functional versatility of the amino and hydroxyl groups.

PropertyValueSource/Method
IUPAC Name 3-Amino-1-(propan-2-yl)cyclobutan-1-ol;hydrochloride-
Molecular Formula C₇H₁₆ClNOCalculated
Molecular Weight 165.66 g/mol Calculated
Monoisotopic Mass (Free Base) 129.11537 Da[1]
Calculated Molecular Weight (Free Base) ~129.22 g/mol Calculated
Molecular Formula (Free Base) C₇H₁₅NO[1]
InChI (Free Base) InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3[1]
SMILES (Free Base) CC(C)C1(CC(C1)N)O[1]

Note: The molecular weight of the hydrochloride salt was calculated by adding the molecular weight of HCl (~36.46 g/mol ) to the calculated molecular weight of the free base.[2][3][4][5]

Proposed Synthesis and Chemical Workflow

Conceptual Synthetic Pathway

A logical approach would involve the initial synthesis of a substituted cyclobutanone, followed by the introduction of the amino and isopropyl groups.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule Cyclobutanone Cyclobutanone 3-Aminocyclobutanone 3-Aminocyclobutanone Cyclobutanone->3-Aminocyclobutanone Reductive Amination or other N-introduction 1-Isopropylcyclobutan-1-ol 1-Isopropylcyclobutan-1-ol Cyclobutanone->1-Isopropylcyclobutan-1-ol Grignard Reaction Isopropyl Grignard Reagent Isopropyl Grignard Reagent Aminating Agent Aminating Agent 3-Amino-1-propan-2-ylcyclobutan-1-ol 3-Amino-1-propan-2-ylcyclobutan-1-ol 3-Aminocyclobutanone->3-Amino-1-propan-2-ylcyclobutan-1-ol Grignard Reaction (Isopropylmagnesium bromide) 1-Isopropylcyclobutan-1-ol->3-Amino-1-propan-2-ylcyclobutan-1-ol Introduction of Amino Group Hydrochloride Salt Hydrochloride Salt 3-Amino-1-propan-2-ylcyclobutan-1-ol->Hydrochloride Salt Treatment with HCl

Caption: Proposed retrosynthetic pathways for 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and experimental validation.

Step 1: Synthesis of 3-Aminocyclobutanone (Protected)

  • Reaction Setup: To a solution of a suitable cyclobutanone precursor in a polar aprotic solvent (e.g., THF), add a protected aminating agent (e.g., dibenzylamine).

  • Reduction: Introduce a reducing agent, such as sodium triacetoxyborohydride, portion-wise at 0 °C.

  • Work-up and Purification: After completion of the reaction, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. Purify the crude product by column chromatography.

Step 2: Grignard Reaction

  • Reagent Preparation: Prepare an isopropyl Grignard reagent by reacting isopropyl bromide with magnesium turnings in anhydrous diethyl ether.

  • Addition: Add the Grignard reagent dropwise to a cooled solution (0 °C) of the protected 3-aminocyclobutanone in anhydrous diethyl ether.

  • Quenching and Extraction: After the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic phase, and concentrate under reduced pressure.

Step 3: Deprotection

  • Catalytic Hydrogenation: Dissolve the product from the previous step in an appropriate solvent (e.g., methanol) and add a palladium on carbon catalyst.

  • Reaction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the free base of 3-Amino-1-propan-2-ylcyclobutan-1-ol.

Step 4: Hydrochloride Salt Formation

  • Acidification: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol.

  • Precipitation: Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive characterization of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the C-H stretches of the alkyl groups.

  • Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.

Potential Applications and Pharmacological Relevance

While the specific biological activity of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride has not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds.

Rationale Based on Structural Analogs
  • Amino Alcohols: The amino alcohol functionality is a key pharmacophore in many drugs, exhibiting a wide range of biological activities including antibacterial, antimalarial, and anti-HIV properties.

  • Aminocycloalkanes: These structures are recognized as important components in drug development. For instance, aminocyclitols are known for their antibiotic properties. The constrained cyclobutane ring can confer unique conformational properties that may enhance binding to biological targets. Derivatives of 1-aminocyclobutanecarboxylic acid have been incorporated into peptides to create analogs with enhanced biological activity and stability.[6]

Potential Therapeutic Areas

Given the prevalence of the amino alcohol and cyclobutane moieties in medicinal chemistry, this compound could be investigated for a variety of therapeutic applications, including:

  • Antimicrobial Agents: The combination of the amino and hydroxyl groups may lead to interactions with bacterial cell walls or enzymes.

  • Neurological Disorders: Small molecule amino alcohols have been explored as ligands for various receptors in the central nervous system.

  • Enzyme Inhibitors: The structural features of this molecule could allow it to act as an inhibitor for enzymes such as proteases or glycosidases.

Conclusion

3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a rationale for its potential biological significance based on the established activities of its constituent structural motifs. Further experimental investigation is required to fully elucidate the chemical and pharmacological profile of this compound, which may hold promise for future drug discovery and development efforts.

References

  • PubChemLite. 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (C7H15NO). Available at: [Link]. (Accessed: February 23, 2026).

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  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Available at: [Link]. (Accessed: February 23, 2026).

Sources

Methodological & Application

Application of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in Neuroscience Research: A Review of an Uncharted Compound

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

An extensive review of the current scientific literature and chemical databases reveals that 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is a compound for which there is currently no published research regarding its application in neuroscience. Chemical repositories such as PubChem list the compound's basic structural information but confirm the absence of associated literature or patent data, indicating it is likely a novel or sparsely investigated molecule within the public domain of scientific research[1].

This application note, therefore, serves not as a guide to established protocols, but as a summary of the current void in research and a forward-looking perspective based on the known neuropharmacological relevance of structurally related cyclobutane derivatives. For researchers interested in this specific molecule, the following sections will provide a foundational context on the broader class of aminocyclobutanol compounds and their significance in medicinal chemistry, which may inform future investigations into the potential neurological activity of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride.

The Landscape of Cyclobutane Derivatives in Neuropharmacology and Beyond

While direct data on the topic compound is unavailable, the cyclobutane moiety is a recognized structural element in a variety of biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold in drug design, offering conformational constraint that can lead to improved potency and selectivity for biological targets[2][3][4].

Several cyclobutane-containing compounds have been investigated for their effects on the central nervous system (CNS). For instance, certain urea derivatives of cyclobutanecarboxylic acid have been synthesized and evaluated for CNS depressant, myorelaxant, and anticonvulsant properties[5]. These studies underscore the potential for small molecules containing a cyclobutane ring to modulate neurological pathways.

Furthermore, aminocyclitol compounds, a broader class that includes aminocyclobutanol derivatives, have significant biological activities and are versatile scaffolds in drug design[6]. The constrained ring system of aminocycloalkanols is of particular interest in medicinal chemistry for its ability to mimic bioactive conformations[7].

Potential Research Directions and Hypothesized Applications

Given the structural features of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride—namely, the presence of an amino group and a hydroxyl group on a cyclobutane ring—one could hypothesize potential interactions with various neurological targets. Amino groups are common pharmacophores that interact with a wide range of receptors and transporters in the brain[8][9][10].

Future research into this compound could explore its affinity for:

  • Neurotransmitter Receptors: Investigating binding and functional activity at receptors for key neurotransmitters such as glutamate, GABA, dopamine, and serotonin.

  • Ion Channels: Assessing any modulatory effects on voltage-gated or ligand-gated ion channels, which are critical for neuronal excitability.

  • Enzymes: Screening for inhibitory activity against enzymes involved in neurotransmitter metabolism or signaling pathways, such as kinases or monoamine oxidase.

Proposed Initial Experimental Workflow

For researchers embarking on the study of this novel compound, a logical first step would be to perform a series of in vitro screening assays to identify potential biological targets.

Figure 1. A proposed high-level workflow for the initial characterization of a novel compound in neuroscience research.

Conclusion

References

Due to the lack of specific literature for "3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride," the following references pertain to the broader context of cyclobutane derivatives and related compounds in medicinal and neuropharmacological research.

Sources

Application Notes and Protocols for High-Throughput Screening of Aminocyclobutanol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Aminocyclobutanol Scaffolds in Drug Discovery

The aminocyclobutanol motif has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets. By replacing more flexible or planar structures, the cyclobutane ring can improve metabolic stability and other key pharmacokinetic properties. As a result, libraries of aminocyclobutanol-containing compounds are increasingly being explored in high-throughput screening (HTS) campaigns to identify novel therapeutic leads for a wide range of diseases.

This guide provides a comprehensive overview of robust and validated HTS assays suitable for screening aminocyclobutanol compound libraries. We will delve into the mechanistic principles behind each assay, provide detailed step-by-step protocols, and discuss critical considerations for ensuring data quality and minimizing false positives. A significant emphasis is placed on the crucial subsequent step of hit validation, a cornerstone of any successful drug discovery campaign.

Section 1: Navigating the HTS Landscape for Aminocyclobutanol Compounds

The success of any HTS campaign hinges on the selection of an appropriate assay that is sensitive, reproducible, and compatible with the chemical library being screened.[] For aminocyclobutanol compounds, both biochemical and cell-based assays are viable options, each with its own set of advantages and considerations.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are performed in a cell-free system and directly measure the interaction between a compound and its purified biological target, such as an enzyme or receptor.[2] This approach offers a clean and controlled environment to study direct binding or inhibition.

  • Fluorescence Polarization (FP): This technique is ideal for monitoring binding events in solution. It relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) when it binds to a larger protein target.[3][4] Unbound tracer tumbles rapidly, leading to depolarized light, while the larger tracer-protein complex tumbles more slowly, resulting in a higher degree of polarization.[5]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and versatile for detecting biomolecular interactions.[6] It utilizes donor and acceptor beads that, when brought into close proximity by a binding event, generate a luminescent signal.[7] This technology is well-suited for studying protein-protein interactions, enzyme activity, and analyte quantification.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound on a specific cellular process or pathway.[8][9] This can provide valuable insights into a compound's mechanism of action and potential cytotoxicity early in the discovery process.

  • Reporter Gene Assays: These assays are used to monitor the activation or inhibition of a specific signaling pathway.[4][10] Cells are engineered to express a reporter gene (e.g., luciferase or beta-lactamase) under the control of a promoter that is responsive to the pathway of interest.[10]

  • Cell Viability Assays: These assays are crucial for identifying cytotoxic compounds and are often used as a counter-screen to eliminate non-specific hits.[8][11] A widely used and highly sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][11]

Section 2: Detailed HTS Protocols

The following protocols are designed for a 384-well plate format, which is standard for HTS.[12] All steps should be performed using automated liquid handling systems to ensure precision and reproducibility.

Protocol 1: Fluorescence Polarization (FP) Assay for Enzyme Inhibitors

This protocol describes a competitive binding assay to identify inhibitors of a target enzyme.

Materials:

  • Target enzyme

  • Fluorescently labeled tracer (a known ligand of the enzyme)

  • Assay buffer (optimized for enzyme stability and activity)

  • Aminocyclobutanol compound library (in DMSO)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of each aminocyclobutanol compound from the library into the wells of the 384-well plate. Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

  • Enzyme Addition: Add 10 µL of the target enzyme solution (at a concentration optimized for the assay window) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Tracer Addition: Add 10 µL of the fluorescently labeled tracer solution (at a concentration typically at or below its Kd for the enzyme) to all wells.

  • Final Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Data Presentation:

ParameterValue
Plate Format384-well, black, low-volume
Final Assay Volume20 µL
Compound ConcentrationTypically 10 µM
Enzyme ConcentrationTo be determined empirically
Tracer Concentration≤ Kd
Incubation Time30-60 minutes
Detection MethodFluorescence Polarization

Diagram: Fluorescence Polarization Assay Workflow

FP_Workflow Compound Compound Plating (50 nL) Enzyme Enzyme Addition (10 µL) Compound->Enzyme Incubate1 Incubation (15 min) Enzyme->Incubate1 Tracer Tracer Addition (10 µL) Incubate1->Tracer Incubate2 Incubation (30-60 min) Tracer->Incubate2 Read Read FP Incubate2->Read

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Protocol 2: AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibitors

This protocol details a method to screen for compounds that disrupt a specific protein-protein interaction.

Materials:

  • Two interacting proteins (Protein A and Protein B), one with a biotin tag and the other with a tag for which a specific acceptor bead is available (e.g., GST, His6).

  • Streptavidin-coated Donor beads

  • Acceptor beads specific for the tag on Protein B

  • Assay buffer

  • Aminocyclobutanol compound library (in DMSO)

  • White, opaque 384-well plates

  • AlphaScreen-capable plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of each aminocyclobutanol compound into the wells.

  • Protein Addition: Add 5 µL of a solution containing both biotinylated Protein A and tagged Protein B to each well.

  • Incubation: Incubate for 30 minutes at room temperature to allow for compound-protein interaction.

  • Bead Addition: Add 10 µL of a mixture containing both Streptavidin Donor beads and specific Acceptor beads to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Measurement: Read the AlphaScreen signal on a compatible plate reader.

  • Data Analysis: A decrease in signal indicates inhibition of the protein-protein interaction.

Data Presentation:

ParameterValue
Plate Format384-well, white, opaque
Final Assay Volume15 µL
Compound ConcentrationTypically 10 µM
Protein ConcentrationsTo be determined empirically
Bead ConcentrationsAs per manufacturer's recommendation
Incubation Time30 min (compound-protein), 60 min (beads)
Detection MethodAlphaScreen

Diagram: AlphaScreen Assay Principle

AlphaScreen_Principle cluster_0 Interaction Present cluster_1 Interaction Inhibited Donor_A Donor Bead ProteinA_A Protein A Donor_A->ProteinA_A Acceptor_A Acceptor Bead Signal Signal Acceptor_A->Signal Energy Transfer ProteinB_A Protein B ProteinA_A->ProteinB_A ProteinB_A->Acceptor_A Donor_B Donor Bead ProteinA_B Protein A Donor_B->ProteinA_B Acceptor_B Acceptor Bead Inhibitor Inhibitor ProteinB_B Protein B ProteinB_B->Acceptor_B NoSignal No Signal

Caption: Principle of an AlphaScreen PPI assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing the cytotoxicity of the aminocyclobutanol compounds.

Materials:

  • Cells of interest

  • Cell culture medium

  • CellTiter-Glo® Reagent

  • White, opaque 384-well cell culture plates

  • Aminocyclobutanol compound library (in DMSO)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into the 384-well plates at a predetermined optimal density in 20 µL of culture medium. Incubate overnight.

  • Compound Addition: Add 50 nL of each aminocyclobutanol compound to the wells.

  • Incubation: Incubate the plates for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[13]

  • Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in luminescence indicates a reduction in cell viability.

Data Presentation:

ParameterValue
Plate Format384-well, white, opaque
Final Assay Volume40 µL
Compound ConcentrationTypically 10 µM
Cell Seeding DensityTo be determined empirically
Incubation Time24-72 hours
Detection MethodLuminescence

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow Seeding Cell Seeding Compound Compound Addition Seeding->Compound Incubate Incubation (24-72h) Compound->Incubate Reagent CellTiter-Glo® Addition Incubate->Reagent Mix Mix & Incubate (12 min) Reagent->Mix Read Read Luminescence Mix->Read

Caption: Workflow for a CellTiter-Glo® cell viability assay.

Section 3: The Critical Path of Hit Validation

Identifying "hits" in a primary HTS is only the beginning. A significant portion of initial hits are often false positives arising from various artifacts.[15] A rigorous hit validation cascade is essential to eliminate these misleading results and focus resources on genuinely active compounds.[15]

Diagram: Hit Validation Cascade

Hit_Validation_Cascade Primary_HTS Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Cell Viability) Orthogonal_Assay->Counter_Screen Biophysical_Methods Biophysical Validation (e.g., SPR, TSA) Counter_Screen->Biophysical_Methods SAR Structure-Activity Relationship (SAR) Biophysical_Methods->SAR

Caption: A typical hit validation cascade in drug discovery.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits in the primary assay to confirm their activity.[2] Subsequently, a dose-response curve is generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

Orthogonal Assays: A Different Perspective

An orthogonal assay measures the same biological activity but uses a different detection technology or principle.[15][16][17] This is crucial for identifying and eliminating compounds that interfere with the primary assay's detection method.[15][17] For example, if the primary screen was an FP assay, an orthogonal assay could be an enzyme activity assay that measures substrate turnover via mass spectrometry.

Counter-Screens: Assessing Specificity

Counter-screens are designed to identify compounds that act through undesirable mechanisms. A common and critical counter-screen is a cell viability assay to flag cytotoxic compounds that may appear as inhibitors in a cell-based assay.[18]

Addressing Potential Interference from Aminocyclobutanol Scaffolds

While no specific widespread assay interference has been reported for aminocyclobutanol compounds, their chemical properties warrant consideration:

  • Solubility: Poorly soluble compounds can form aggregates, leading to non-specific inhibition.[15] Visual inspection of assay plates and the inclusion of detergents in assay buffers can help mitigate this.

  • Fluorescence: Some compounds may possess intrinsic fluorescence, which can interfere with fluorescence-based assays like FP. Running a control where compounds are tested in the absence of the target can identify such interference.[15]

  • Reactivity: While the cyclobutane ring is generally stable, the amino group and other functionalities could potentially react with assay components. This is a consideration for all compound libraries and can be addressed through careful assay design and validation.

Biophysical Methods for Direct Binding Confirmation

Biophysical techniques provide direct evidence of compound binding to the target protein and are invaluable for hit validation.[19][][21] These label-free methods are less prone to artifacts that plague many HTS readouts.[19][21]

  • Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of a compound to a target immobilized on a sensor chip.[]

  • Thermal Shift Assay (TSA): Detects the stabilization or destabilization of a protein upon ligand binding by measuring changes in its melting temperature.[]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the affinity, stoichiometry, and thermodynamics of the interaction.[]

Structure-Activity Relationship (SAR) by Analogue

Once a hit has been validated through multiple assays, purchasing or synthesizing close analogues can provide initial insights into the structure-activity relationship (SAR).[2] If small changes to the compound's structure lead to a predictable change in activity, it increases confidence that the compound is a specific binder.

Conclusion

Screening aminocyclobutanol libraries holds great promise for the discovery of novel therapeutics. A successful HTS campaign requires not only the implementation of robust and sensitive assays but also a rigorous and multi-faceted hit validation strategy. By combining carefully selected biochemical and cell-based assays with a comprehensive validation cascade that includes orthogonal assays, counter-screens, and biophysical methods, researchers can confidently identify and advance promising aminocyclobutanol-based hits into the next stages of drug discovery.

References

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  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS.
  • Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(1), 38-44.
  • Wassermann, A. M., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1428.
  • University of Colorado Boulder High-Throughput Screening Core Facility. (n.d.). Compound Libraries. Retrieved from [Link]

  • ResearchGate. (2024). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives.
  • ResearchGate. (n.d.). The Ecstasy and Agony of Assay Interference Compounds.
  • Stanford HTS @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Retrieved from [Link]

Sources

Analytical methods for quantifying 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-BIO

Executive Summary

This guide details the analytical strategy for quantifying 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride (an aminocyclobutanol derivative) in plasma and urine. Due to the molecule's low molecular weight (~129 Da free base), high polarity, and lack of a strong UV chromophore, traditional Reversed-Phase LC-UV is insufficient.

This protocol utilizes LC-MS/MS (ESI+) coupled with Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . This approach ensures maximum recovery, removal of phospholipid matrix effects, and robust retention of the polar amine.

Part 1: Analyte Profiling & Method Strategy

Physicochemical Analysis

Understanding the molecule is the prerequisite for method design.

  • Target Analyte: 3-Amino-1-propan-2-ylcyclobutan-1-ol (HCl salt).[1]

  • Functional Groups: Primary amine (Basic, pKa ~9-10), Tertiary alcohol (Polar), Cyclobutane core (Rigid), Isopropyl group (Steric bulk).

  • Key Challenge: The molecule is amphiphilic but predominantly polar. On standard C18 columns, it may elute in the void volume (t0), leading to severe ion suppression from salts and unretained matrix components.

  • Stereochemistry: The 1,3-substitution on the cyclobutane ring creates cis and trans geometric isomers. The method described below utilizes a Pentafluorophenyl (PFP) column, which offers superior selectivity for structural isomers and polar amines compared to C18.

The Analytical Workflow

The following diagram outlines the critical path from sample collection to data generation.

Workflow cluster_0 Sample Pre-Treatment cluster_1 Extraction (MCX SPE) cluster_2 LC-MS/MS Analysis S1 Plasma/Urine Spike IS S2 Acidification (2% Formic Acid) S1->S2 E1 Load on MCX Cartridge S2->E1 E2 Wash 1: Acidic Wash 2: Organic E1->E2 Remove Neutrals E3 Elute: 5% NH4OH in MeOH E2->E3 Release Bases L1 Column: F5/PFP Core-Shell E3->L1 Reconstitute L2 ESI+ Source MRM Detection L1->L2

Figure 1: End-to-end bioanalytical workflow utilizing Mixed-Mode Cation Exchange (MCX) to isolate the basic analyte.

Part 2: Sample Preparation Protocol

Technique: Mixed-Mode Strong Cation Exchange (MCX) SPE. Rationale: The analyte is a base. MCX retains the analyte via charge-charge interaction allowing rigorous washing of neutral interferences (lipids/proteins) with 100% organic solvent before elution.

Reagents
  • Internal Standard (IS): Deuterated analog (d7-isopropyl) preferred. If unavailable, use Tramadol-d6 or Pregabalin-d6 (structural mimics).

  • SPE Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 cc.

  • Loading Buffer: 2% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared).

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex.

  • Acidification: Add 100 µL of 2% Formic Acid . Vortex. Crucial: This ensures the amine is protonated (positively charged) to bind to the SPE sorbent.

  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.[3][4][5]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).[6]

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/phospholipids). Note: The analyte remains bound by ionic forces.

  • Elution: Elute with 2 x 250 µL of 5% NH4OH in Methanol .

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Part 3: Chromatographic Conditions (LC)

Column Selection: Kinetex F5 (Pentafluorophenyl) or Waters XSelect CSH Phenyl-Hexyl . Rationale: PFP phases provide "pi-pi" and dipole interactions, offering superior retention for polar amines and separation of geometric isomers compared to C18.

ParameterSetting
Column Kinetex F5, 2.6 µm, 100 x 2.1 mm (Phenomenex)
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 5% B (Hold for retention)

  • 0.5 min: 5% B

  • 3.5 min: 90% B (Linear Ramp)

  • 4.5 min: 90% B (Wash)

  • 4.6 min: 5% B (Re-equilibration)

  • 6.5 min: Stop

Part 4: Mass Spectrometry (MS/MS)

Mode: Electrospray Ionization Positive (ESI+). Scan Type: Multiple Reaction Monitoring (MRM).[7]

MRM Transition Optimization

Since the exact fragmentation pattern depends on collision energy (CE), the following transitions are predicted based on the structure (C7H15NO, MW 129.11).

AnalytePrecursor (m/z)Product (m/z)TypePredicted CE (eV)
3-Amino... (Quant) 130.1 112.1 Loss of H2O (-18)15 - 20
3-Amino... (Qual) 130.1 84.1 Ring Cleavage25 - 35
3-Amino... (Qual) 130.1 44.1 Amine fragment20 - 30
Internal Standard [M+H]+ Fragment QuantifierOptimized

Note: The "Quant" transition (130.1 -> 112.1) is common for hydroxylated species. Ensure chromatographic resolution from background noise.

Part 5: Method Validation (FDA M10 Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Criterion: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) to ensure the MCX cleanup is effective.



  • Target: MF between 0.85 and 1.15 (indicating minimal ion suppression).

  • Action: If MF < 0.8, reduce injection volume or increase the wash strength in the SPE step.

Stability

Evaluate stability under the following conditions:

  • Freeze-Thaw: 3 cycles at -80°C.

  • Benchtop: 4 hours at Room Temperature (check for cyclobutane ring stability).

  • Autosampler: 24 hours at 10°C.

Isomer Separation Logic

The cyclobutane ring allows for cis and trans isomers.

  • Scenario A: If the drug is administered as a pure isomer, verify no in vivo racemization occurs.

  • Scenario B: If the drug is a racemate/mixture, the LC method (PFP column) should ideally separate the two peaks. If they are not separated, validate the method as a "Sum of Isomers."

Validation Start Isomer Validation Check Do Isomers Separate? Start->Check Sep Yes: Integrate Separately Check->Sep Rs > 1.5 Coelute No: Integrate as Sum Check->Coelute Rs < 1.5

Figure 2: Decision tree for handling geometric isomers during integration.

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry.[8][9] [Link][9]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of MCX SPE for basic drugs). [Link]

  • Bell, D.S., & Jones, A.D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. (Explains PFP column selectivity for polar amines). [Link]

Sources

Formulation of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the formulation of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride, a novel amine-containing compound, for use in preclinical animal research. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and established methodologies for developing safe, stable, and effective formulations of hydrochloride salts for various routes of administration in animal models. The protocols outlined herein are designed to be adaptable and serve as a starting point for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hydrochloride Salt Formulation

In drug discovery and development, many promising molecules exhibit poor aqueous solubility in their free base form. For compounds containing a basic amine group, conversion to a hydrochloride (HCl) salt is a common and effective strategy to enhance solubility and improve bioavailability.[1][2][3][4] The protonation of the amine group by hydrochloric acid results in an ionic species that is generally more soluble in aqueous media.[4][5] This improved solubility is often a critical factor for achieving adequate drug exposure in animal studies.[1][2]

However, the formulation of HCl salts is not without its challenges. The primary concern is the potential for the salt to disproportionate, or convert back to the less soluble free base, in the formulation vehicle.[6][7] This can lead to precipitation, inaccurate dosing, and variable drug absorption.[6] Therefore, a thorough understanding of the compound's physicochemical properties and careful selection of formulation components are paramount.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

Before commencing formulation development, a comprehensive pre-formulation assessment of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is essential. This initial characterization will guide the selection of an appropriate formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of the parent compound, 3-amino-1-(propan-2-yl)cyclobutan-1-ol, is presented below. It is crucial to experimentally verify these properties for the specific hydrochloride salt.

PropertyValue (Predicted/Known)Significance for Formulation
Molecular FormulaC7H15NOProvides the basis for molecular weight and dose calculations.
Molecular Weight129.20 g/mol Essential for accurate concentration and dose calculations.
pKa (predicted)Not availableThe pKa of the amine group is a critical parameter for determining the pH range required to maintain the salt form in solution. An estimated pKa can be calculated using specialized software, but experimental determination is highly recommended.
LogP (predicted)0.4This value suggests a relatively hydrophilic nature, which is favorable for aqueous formulations.[3]
Aqueous SolubilityNot availableExperimental determination of the solubility of both the free base and the hydrochloride salt at different pH values is a critical first step.
Experimental Determination of Key Parameters

Protocol 1: Aqueous Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride in various aqueous media.

Materials:

  • 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride powder

  • Purified water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.01 N Hydrochloric acid (simulated gastric fluid)

  • Phosphate buffer, pH 6.8 (simulated intestinal fluid)

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of the hydrochloride salt to vials containing each of the test media.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • The pH of the resulting solution should also be measured, as this provides an indication of the pH at which the salt is stable.[1][2]

Protocol 2: pH-Solubility Profile and pKa Determination

Understanding the relationship between pH and solubility is crucial for preventing disproportionation.[1][2]

Procedure:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

  • Determine the solubility of the hydrochloride salt in each buffer following the procedure in Protocol 1.

  • Plot the logarithm of the solubility against the pH.

  • The resulting profile will indicate the pH range where solubility is maximal and help in estimating the pKa of the compound. The pH at which the solubility of the salt begins to decrease significantly is related to the pKa.

Formulation Development for Animal Studies

The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of the compound.

Oral Administration (Gavage)

For oral administration, the goal is to ensure the compound remains in solution or as a stable suspension in the gastrointestinal tract to allow for absorption.

Formulation Strategy 1: Simple Aqueous Solution

If the required dose can be dissolved in a physiologically acceptable volume of an aqueous vehicle, this is the simplest and often preferred approach.

Vehicle Selection:

  • Purified Water: Suitable for compounds with high water solubility.

  • Acidified Water (e.g., with 0.01 N HCl): Can be used to lower the pH and further suppress disproportionation.[6]

  • Buffer Solutions (e.g., citrate buffer): Can help maintain a stable pH.

Protocol 3: Preparation of an Aqueous Solution for Oral Gavage

Materials:

  • 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

  • Selected aqueous vehicle

  • Sterile glassware, magnetic stirrer

Procedure:

  • Calculate the required amount of the hydrochloride salt and vehicle to achieve the desired final concentration.

  • In a sterile beaker, add the vehicle and begin stirring.

  • Slowly add the hydrochloride salt powder to the vortex of the stirring vehicle.

  • Continue stirring until the compound is completely dissolved.

  • Visually inspect the solution for any undissolved particles.

  • Measure the final pH of the solution.

  • Store the formulation in a tightly sealed, light-protected container at the recommended temperature determined from stability studies.

Formulation Strategy 2: Aqueous Suspension

If the required dose exceeds the compound's solubility in a suitable volume for oral gavage, a suspension may be necessary. The primary challenge with suspensions of hydrochloride salts is preventing disproportionation to the free base.[6]

Key Considerations for Suspensions:

  • pH control: The pH of the vehicle should be maintained below the pKa of the compound to keep it in the salt form.[6]

  • Suspending agents: To ensure dose uniformity, a suspending agent (e.g., methylcellulose, carboxymethylcellulose) is typically added to increase the viscosity of the vehicle.

  • Wetting agents: A wetting agent (e.g., Tween 80, Polysorbate 80) can be beneficial to ensure proper dispersion of the solid particles.[6]

Protocol 4: Preparation of an Aqueous Suspension for Oral Gavage

Materials:

  • 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

  • Aqueous vehicle with a suitable pH

  • Suspending agent (e.g., 0.5% w/v methylcellulose)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Mortar and pestle, homogenizer

Procedure:

  • Prepare the vehicle by dissolving the suspending and wetting agents in the aqueous medium.

  • Levigate the hydrochloride salt powder in a mortar with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing continuously.

  • Homogenize the suspension to ensure a uniform particle size distribution.

  • Store in a tightly sealed container and ensure it is well-shaken before each use.

Intravenous Administration (IV)

For intravenous administration, the formulation must be a sterile, isotonic, and particle-free solution. The pH should be close to physiological pH (around 7.4) to minimize irritation and potential for hemolysis.[8][9]

Key Considerations for IV Formulations:

  • Solubility at neutral pH: The compound must be sufficiently soluble at or near pH 7.4. If not, co-solvents or other solubilizing agents may be required.

  • Isotonicity: The formulation should be made isotonic with blood using agents like sodium chloride or dextrose.

  • Sterility: The final product must be sterile, typically achieved by filtration through a 0.22 µm filter.

Protocol 5: Preparation of a Sterile Solution for Intravenous Injection

Materials:

  • 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride for Injection

  • Co-solvents if needed (e.g., propylene glycol, polyethylene glycol 300/400), ensuring they are safe for IV use in the chosen animal species.[9][10]

  • Sterile vials, 0.22 µm sterile syringe filters

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), dissolve the hydrochloride salt in the chosen sterile vehicle.

  • If necessary, adjust the pH with sterile, dilute acid or base to a physiologically acceptable range where the compound remains soluble.

  • Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Seal the vial and store under appropriate conditions.

Stability Assessment of the Formulation

The stability of the formulation is critical to ensure that the animal receives the correct dose of the active compound throughout the study.[11][12][13] Stability studies should be conducted under the anticipated storage conditions.

Protocol 6: Short-Term Stability Study

Procedure:

  • Prepare a batch of the formulation as described in the relevant protocol.

  • Divide the batch into several aliquots and store them under different conditions (e.g., 2-8°C, room temperature).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours, and 7 days), analyze the aliquots for:

    • Appearance: Visual inspection for precipitation, color change, or microbial growth.

    • pH: To monitor for any changes that could indicate degradation or disproportionation.

    • Potency: Quantification of the active compound concentration using a validated HPLC method to check for degradation.

    • Purity: HPLC analysis to detect the formation of any degradation products.

Workflow Diagrams

Diagram 1: General Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Preparation & QC cluster_3 Stability Assessment A API Characterization (Solubility, pKa, etc.) B Select Route of Administration A->B C Choose Formulation Type (Solution vs. Suspension) B->C D Select Vehicle & Excipients C->D E Prepare Formulation (Protocol) D->E F Quality Control (pH, Appearance) E->F G Conduct Stability Study (Temperature, Time) F->G H Analyze Samples (HPLC, pH) G->H I Final Formulation for Animal Dosing H->I

Caption: Workflow for developing a preclinical formulation.

Diagram 2: Decision Tree for Oral Formulation

G A Determine Required Dose & Max Gavage Volume B Calculate Target Concentration A->B C Is Target Concentration <= Aqueous Solubility? B->C D Prepare Simple Aqueous Solution C->D Yes E Prepare Aqueous Suspension C->E No F Final Oral Formulation D->F E->F

Caption: Decision process for oral formulation selection.

Conclusion

The successful formulation of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride for animal studies hinges on a systematic approach that begins with thorough pre-formulation characterization. By understanding the compound's solubility, pH-dependence, and stability, researchers can design and prepare formulations that ensure accurate and reproducible dosing. The protocols and principles outlined in this guide provide a solid foundation for developing robust formulations for both oral and intravenous administration, ultimately contributing to the generation of high-quality preclinical data.

References

  • Helda.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • ACS Omega. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. Retrieved from [Link]

  • PubChem. 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2013, March). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research. Retrieved from [Link]

  • Veterinary Prescriber. (2025, November 18). What we learned about excipients in animal medicines. Retrieved from [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • Patsnap. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]

  • Coriolis Pharma. Stability Studies. Retrieved from [Link]

  • Google Patents. (2011, August 17). Veterinary compound hydrochloric acid injection and preparation method thereof.
  • PubChem. 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved from [Link]

  • Google Patents. CN102151263A - Veterinary compound hydrochloric acid injection and preparation method thereof.
  • National Center for Biotechnology Information. (2014). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Society for Experimental Biology and Medicine. (1934). Effect of Intravenous Hydrochloric Acid upon Narcosis in Dogs. Proceedings of the Society for Experimental Biology and Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Veterinary Research. Retrieved from [Link]

  • Colorcon. (2021, June 25). Formulation of Veterinary Dosages. Retrieved from [Link]

  • Wikipedia. (2024, April 23). 3-Amino-1-propanol. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting solubility issues with 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As a novel molecule, published data is scarce; therefore, this guide emphasizes first-principles chemistry and systematic troubleshooting methodologies to empower you to determine optimal solubilization conditions for your specific application.

Core Concepts: Understanding Amine Hydrochloride Salts

3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride is an amine salt. It is formed from the reaction of a weakly basic amine (the parent molecule) with hydrochloric acid.[1] This conversion to a salt form is a common strategy in pharmaceutical development to improve properties like solubility and stability.[2] However, the hydrochloride form introduces specific chemical behaviors that are critical to understand for successful handling.

The solubility of amine hydrochlorides is fundamentally governed by an equilibrium between the protonated, charged (ammonium) form and the neutral (free base) form. The charged salt is generally more soluble in polar, aqueous media, while the neutral free base is more soluble in organic solvents.[1][2] This pH-dependent behavior is the key to troubleshooting many solubility issues.[3][4]

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₇H₁₅NO[5]
Molecular Weight129.20 g/mol (Free Base)[5]
Monoisotopic Mass129.11537 Da (Free Base)[5]
XlogP0.4[5]

Note: XlogP is a measure of lipophilicity. A low value suggests a preference for hydrophilic (aqueous) environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should check?

This is a very common issue. The limited solubility of a hydrochloride salt at neutral or slightly basic pH is often due to the conversion of the more soluble protonated salt form to the less soluble neutral "free base" form.

Causality: The amine group in your compound is a weak base. In a solution with a pH near or above its pKa, the equilibrium shifts from the charged ammonium salt (R-NH₃⁺Cl⁻) to the neutral amine (R-NH₂) and free chloride ions. This neutral form is significantly less polar and thus less soluble in water, often causing it to precipitate or appear as an oily film.[6]

Troubleshooting Steps:

  • Lower the pH: The most effective first step is to acidify your solvent. Prepare your buffer at a lower pH (e.g., pH 2-5) using a biologically compatible acid like HCl. This will push the equilibrium towards the protonated (R-NH₃⁺) form, which has a much higher aqueous solubility.[4]

  • Start with Acidified Water: Attempt to dissolve the compound in deionized water acidified with a small amount of HCl first to create a concentrated stock solution. You can then carefully buffer this stock solution or add it to your final, larger volume of media, ensuring the final pH remains in a range where the compound is soluble.

G cluster_0 Solubility Equilibrium High_Solubility R-NH₃⁺Cl⁻ (Salt Form) High Aqueous Solubility Low_Solubility R-NH₂ (Free Base Form) Low Aqueous Solubility Low_pH Low pH (Acidic) [H⁺] increases Low_pH->High_Solubility Shifts Equilibrium Left High_pH High pH (Neutral/Basic) [H⁺] decreases High_pH->Low_Solubility Shifts Equilibrium Right

Caption: pH-dependent equilibrium of amine hydrochloride salts.

Q2: I am observing an oily film or a persistent solid, even after adjusting the pH. What other techniques can I use?

If pH adjustment alone is insufficient, the issue may be related to the kinetics of dissolution (dissolving very slowly) or potential hygroscopicity.

Causality: The crystal lattice energy of the solid salt must be overcome to allow solvent molecules to surround the individual ions. This process can be slow. Additionally, hydrochloride salts can be hygroscopic (absorb water from the air), which can lead to the formation of a gummy or oily material that is difficult to work with and dissolve.[7][8]

Troubleshooting Steps:

  • Apply Mechanical or Thermal Energy:

    • Sonication: Use a bath sonicator to provide mechanical energy, which helps to break apart solid particles and increase the surface area available for solvation.

    • Gentle Warming: Warm the solution gently (e.g., to 37-50°C). Increased temperature enhances solubility for most compounds. Always check for compound stability at higher temperatures before proceeding.

  • Use a Co-solvent: If your final application allows, adding a small percentage of a water-miscible organic solvent can significantly improve solubility.

    • Recommended Co-solvents: Ethanol, isopropanol, or DMSO are common choices. Start with a low percentage (e.g., 1-10%) and increase as needed. Many amine hydrochlorides are soluble in alcohols.[9][10]

  • Ensure Material is Dry: If you suspect hygroscopicity, dry the solid material under a high vacuum before attempting to weigh and dissolve it.

Q3: I need to dissolve the compound in an organic solvent for a chemical reaction, but it has poor solubility. What should I do?

The hydrochloride salt form is specifically designed for aqueous solubility and will generally have poor solubility in non-polar or aprotic organic solvents like Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate.[10]

Causality: The ionic nature of the salt (R-NH₃⁺Cl⁻) makes it incompatible with non-polar solvents. To dissolve it, you must either use a very polar organic solvent or convert the salt back to its neutral "free base" form.

Troubleshooting Steps:

  • Choose a Polar Organic Solvent: Attempt to dissolve the compound in polar solvents like Methanol, Ethanol, or DMSO.

  • Convert to Free Base: If the reaction requires a non-polar solvent, you must first convert the salt to the free base.

    • Protocol: Dissolve the hydrochloride salt in water. Add a mild base (e.g., a saturated solution of sodium bicarbonate, NaHCO₃) dropwise until the solution is basic (check with pH paper). The neutral free base should precipitate out or form an immiscible layer.

    • Extraction: Extract the free base into an organic solvent like Ethyl Acetate or DCM.

    • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate the neutral free base, which can then be dissolved in your desired reaction solvent.

Caption: A logical workflow for troubleshooting solubility.

Q4: Could the "Common Ion Effect" be reducing the solubility of my compound?

Yes, this is a possibility, particularly in certain biological media or high-concentration buffers.

Causality: The "Common Ion Effect" describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[11][12] For your hydrochloride salt (R-NH₃⁺Cl⁻), if your solvent or buffer contains a high concentration of chloride ions (e.g., from NaCl or KCl, which are common in physiological buffers), it can shift the dissolution equilibrium back towards the solid, undissolved salt, thereby reducing its solubility.[11][12]

Troubleshooting Steps:

  • Review Buffer Composition: Check if your buffer contains a high concentration of NaCl or other chloride salts.

  • Test in Low-Chloride Media: Attempt to dissolve the compound in a buffer system that does not use chloride salts, such as a phosphate or acetate buffer, to see if solubility improves.

  • Use Deionized Water: As a baseline, determine the solubility in pure, deionized water (acidified as needed) and compare it to the solubility in your chloride-containing buffer.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured method to determine the approximate solubility of the compound in various solvents.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-5 mg) into several clear glass vials.

  • Solvent Addition: To each vial, add a different solvent (see table below) in small, measured increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds. Use sonication if necessary.

  • Observation: Visually inspect for complete dissolution against a dark background.

  • Calculation: Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility (e.g., in mg/mL).

  • Record Data: Record your observations systematically.

Solubility Assessment Table Template:

SolventVolume Added (mL)Compound Mass (mg)Observations (Clear, Hazy, Precipitate)Approx. Solubility (mg/mL)
Deionized Water
0.1 M HCl
PBS (pH 7.4)
Ethanol
DMSO
Methanol

Self-Validation: Comparing the results in 0.1 M HCl versus PBS will immediately validate the pH-dependent nature of the compound's solubility. A significantly higher solubility in the acidic solution is expected.

Protocol 2: Preparation and Verification of a Stock Solution

This protocol describes the preparation of a reliable, concentrated stock solution for downstream experiments.

Methodology:

  • Solvent Selection: Based on Protocol 1, choose a solvent that provides good solubility and is compatible with your experiments. For aqueous applications, 0.1 M HCl or water with 10% DMSO are common starting points.

  • Weighing: Accurately weigh a sufficient amount of the compound for your desired concentration (e.g., 10 mg for a 10 mM stock, depending on molecular weight).

  • Dissolution: Add the solvent to the solid. Use a volumetric flask for accuracy. Vortex and sonicate as needed until the solution is perfectly clear.

  • Sterilization (if required): If for cell culture use, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PVDF for aqueous/low-organic, PTFE for organic).

  • Verification (Trustworthiness Step):

    • UV-Vis Spectroscopy: If the compound has a chromophore, measure the absorbance at its λ-max and use the Beer-Lambert law to confirm the concentration (requires a known extinction coefficient).

    • HPLC Analysis: Inject a small aliquot onto a suitable HPLC system to confirm the purity and concentration of the stock solution against a standard curve. This is the gold standard for verification.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

References

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Available at: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. J-STAGE. Available at: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Patel, P. A., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Taylor & Francis Online. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Available at: [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. Available at: [Link]

  • Helda - Helsinki.fi. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Available at: [Link]

  • PubChemLite. (n.d.). 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. Available at: [Link]

  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available at: [Link]

  • Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

  • ResearchGate. (2012). Study of pH-dependent drugs solubility in water. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical and pharmacokinetic properties.[1][2] However, the synthesis of stereochemically defined and substituted cyclobutanes presents unique challenges due to ring strain and the need for precise stereochemical control.[3][4]

This guide will focus on a common synthetic approach involving the formation of a cyclobutanol intermediate followed by the introduction of the amino group. We will delve into the critical parameters of each step, helping you to optimize your reaction conditions and overcome common hurdles.

I. Proposed Synthetic Pathway

A logical and frequently employed route to 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride involves two key transformations:

  • Step 1: Synthesis of 1-(propan-2-yl)-3-oxocyclobutan-1-ol. This is typically achieved via a Grignard reaction with a suitable cyclobutanone precursor.

  • Step 2: Reductive Amination. The ketone functionality of the cyclobutanol intermediate is converted to an amine.

  • Step 3: Salt Formation. The final amine product is converted to its hydrochloride salt for improved stability and handling.

Below is a workflow diagram illustrating this synthetic strategy.

Synthetic Workflow 3-Oxocyclobutanecarboxylic acid 3-Oxocyclobutanecarboxylic acid Step1 Step 1: Grignard Reaction 3-Oxocyclobutanecarboxylic acid->Step1 Grignard Reagent (Isopropylmagnesium bromide) Grignard Reagent (Isopropylmagnesium bromide) Grignard Reagent (Isopropylmagnesium bromide)->Step1 Intermediate 1-(propan-2-yl)-3-oxocyclobutan-1-ol Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Ammonia/Ammonium Chloride Ammonia/Ammonium Chloride Ammonia/Ammonium Chloride->Step2 Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Step2 Product 3-Amino-1-propan-2-ylcyclobutan-1-ol Step2->Product Step3 Step 3: Salt Formation Product->Step3 HCl HCl HCl->Step3 FinalProduct 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride Step3->FinalProduct Reductive_Amination_Troubleshooting Problem Low Yield/Incomplete Reaction Cause1 Poor Imine Formation Problem->Cause1 Cause2 Ineffective Reduction Problem->Cause2 Solution1a Optimize pH (4-6) Cause1->Solution1a Solution1b Remove Water (Molecular Sieves) Cause1->Solution1b Solution2a Use Selective Reducing Agent (e.g., NaBH(OAc)3) Cause2->Solution2a

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Technical Support Center: Synthesis of 3-Amino-1-propan-2-ylcyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to overcoming common challenges in the synthesis of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride, designed for chemistry professionals. This document offers detailed troubleshooting, FAQs, and optimized protocols.

Introduction

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to confer unique three-dimensional structures and desirable pharmacological properties to drug candidates.[1][2] Specifically, 3-amino-cyclobutanol derivatives serve as conformationally restricted building blocks that can enhance binding affinity and metabolic stability. However, the synthesis of these strained four-membered rings is often challenging, with common hurdles including low yields, poor stereocontrol, and complex purification.[2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. We will address common experimental issues through a detailed FAQ and troubleshooting format, grounded in established chemical principles. This guide is based on a plausible multi-step synthetic approach, as a specific documented synthesis for this exact molecule is not widely available.

Proposed Synthetic Pathway

A logical and flexible approach to the target molecule involves a three-step sequence starting from a commercially available cyclobutanone. This pathway allows for the sequential introduction of the required functional groups.

G cluster_0 Overall Synthetic Scheme A Cyclobutanone B 1-(Propan-2-yl)cyclobutan-1-ol A->B 1. Isopropylmagnesium bromide 2. Aqueous workup C 3-Amino-1-(propan-2-yl)cyclobutan-1-one B->C Oxidation (e.g., PCC, DMP) D 3-Amino-1-propan-2-ylcyclobutan-1-ol C->D Reductive Amination (e.g., NH3, NaBH3CN) E 3-Amino-1-propan-2-ylcyclobutan-1-ol Hydrochloride D->E HCl in ether or isopropanol

Caption: Proposed synthetic route for 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges that may arise during the synthesis.

Step 1: Grignard Addition to Cyclobutanone

Q1: The Grignard reaction with isopropylmagnesium bromide is giving a low yield of the desired tertiary alcohol. What are the primary causes?

A1: Low yields in Grignard reactions are typically due to issues with reagent quality, reaction conditions, or competing side reactions.

  • Reagent Quality: The Grignard reagent is highly sensitive to moisture and oxygen. Ensure that your glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.

  • Starting Material Purity: The presence of water or acidic impurities in the cyclobutanone starting material will quench the Grignard reagent. It is advisable to distill the cyclobutanone before use.

  • Side Reactions: A significant side reaction is the enolization of the cyclobutanone by the Grignard reagent, which is more pronounced with sterically hindered Grignards like isopropylmagnesium bromide. To minimize this, add the cyclobutanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.

Step 2: Oxidation of the Tertiary Alcohol

This step is not part of the most direct route but might be considered in alternative syntheses. If you were to oxidize a different alcohol on the ring, challenges could arise. For our proposed pathway, we will move to the introduction of the amino group.

Step 3: Introduction of the Amino Group via Reductive Amination

Q2: I am struggling with poor diastereoselectivity during the reductive amination of 3-oxocyclobutanecarboxylate precursor. What strategies can improve this?

A2: Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis.[3] The stereochemical outcome is influenced by steric and electronic factors.

  • Choice of Reducing Agent: The steric bulk of the reducing agent can significantly influence the direction of hydride attack. Bulky reducing agents (e.g., L-Selectride®) will preferentially attack from the less sterically hindered face of the imine intermediate, potentially leading to higher diastereoselectivity. In contrast, smaller reagents like sodium borohydride may show lower selectivity.

  • Solvent Effects: The polarity of the solvent can impact the transition state geometry and, consequently, the diastereoselectivity.[3] It is recommended to screen a range of solvents, from non-polar (like toluene) to polar aprotic (like THF or acetonitrile).

  • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.

G cluster_1 Troubleshooting Workflow: Poor Diastereoselectivity Start Poor Diastereoselectivity Observed Condition1 Is the reducing agent sterically demanding? Start->Condition1 Action1 Switch to a bulkier reducing agent (e.g., L-Selectride) Condition1->Action1 No Condition2 Have different solvents been screened? Condition1->Condition2 Yes Action1->Condition2 Action2 Screen a range of solvents (polar and non-polar) Condition2->Action2 No Condition3 Is the reaction run at low temperature? Condition2->Condition3 Yes Action2->Condition3 Action3 Lower the reaction temperature (e.g., to -78 °C) Condition3->Action3 No End Improved Diastereoselectivity Condition3->End Yes Action3->End

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Technical Support Center: Purification of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Molecule: 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride CAS: (Generic/Analogous) 1219019-22-3 (cis-isomer ref) Support Level: Tier 3 (Process Development & Troubleshooting)

Executive Summary

This guide addresses the isolation and purification of 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride . This molecule presents a "perfect storm" of purification challenges: a strained cyclobutane ring, a polar amino-alcohol motif, and the critical need to separate cis and trans diastereomers.

Common User Pain Points:

  • "The Goo Phase": The product oils out during salt formation instead of crystallizing.

  • Stereochemical Drift: Difficulty enriching the cis-isomer (typically the bioactive target) from the trans-isomer.

  • Hygroscopicity: The final salt turns into a deliquescent mess upon air exposure.

Part 1: The Salt Formation Crisis (Troubleshooting "Oiling Out")

User Query: "I added aqueous HCl to my crude free base, and it formed a sticky yellow oil that won't solidify. Rotovapping just makes it worse. How do I get crystals?"

The Root Cause

The presence of water is the enemy. 3-Amino-1-(propan-2-yl)cyclobutan-1-ol HCl is highly water-soluble. When water is present, it acts as a plasticizer, preventing the crystal lattice from locking. The "oil" is actually a supersaturated aqueous solution of your salt.

The Protocol: Anhydrous Salt Formation

Do not use aqueous HCl (37%). You must switch to an anhydrous system to force precipitation.

Step-by-Step Method:

  • Dissolution: Dissolve the crude free base (amino alcohol) in anhydrous Ethyl Acetate (EtOAc) (5-10 volumes).

    • Note: If the free base is not soluble in EtOAc, use Dichloromethane (DCM) , though EtOAc is preferred for cleaner crystallization.

  • Acid Addition: Cool the solution to 0–5°C. Slowly add HCl in Isopropyl Alcohol (IPA) (typically 5–6 M) or HCl in Dioxane (4 M).

    • Stoichiometry: Add exactly 1.05 equivalents. Excess acid can degrade the cyclobutane ring or induce hygroscopicity.

  • The "Crash": The salt should precipitate as a white solid.

  • Rescue Operation (If it still oils):

    • Heat the mixture to reflux (mildly, ~70°C for EtOAc) until the oil dissolves.

    • Add Isopropanol (IPA) dropwise until clear.

    • Cool slowly to room temperature, then to 0°C.

    • Seed it: If available, add a seed crystal. If not, scratch the glass surface.

Decision Matrix: Salt Formation

SaltFormation Start Crude Free Base Solvent Dissolve in Anhydrous EtOAc Start->Solvent Acid Add Anhydrous HCl (IPA/Dioxane) Solvent->Acid Check Precipitate Form? Acid->Check Solid Filter & Wash (EtOAc) Check->Solid Yes (White Solid) Oil Oiling Out Occurred Check->Oil No (Sticky Oil) Reflux Heat to Reflux Oil->Reflux Cosolvent Add IPA Dropwise until Clear Reflux->Cosolvent Cool Slow Cool + Seed Cosolvent->Cool Cool->Solid

Caption: Workflow for avoiding and remediating "oiling out" during hydrochloride salt formation.

Part 2: The Stereochemical Nightmare (Cis/Trans Separation)

User Query: "My NMR shows a 70:30 mixture of cis:trans isomers. Flash chromatography on the free base is difficult because they streak. Can I separate them at the salt stage?"

Scientific Insight

Cyclobutane derivatives exhibit rigid stereochemistry. The cis and trans isomers of the hydrochloride salt often possess significantly different lattice energies.

  • Cis-isomer: Typically forms a more compact, higher-melting crystal lattice due to intramolecular hydrogen bonding between the ammonium and hydroxyl groups (if geometry permits).

  • Trans-isomer: Often more soluble in polar aprotic solvents.

Fractional Crystallization Strategy

This method exploits the solubility differential.

Solvent System Table:

Solvent SystemRoleExpected Outcome
IPA (Hot) -> Cool Primary RecrystallizationBest for Cis-enrichment. The trans isomer usually stays in the mother liquor.
Acetone / MeOH (9:1) Anti-solvent CrashRapid precipitation. Good for yield, poor for isomer separation.
Acetonitrile (ACN) Slurry WashPolishing. Slurrying the solid in warm ACN can leach out the trans isomer and impurities.

Protocol for Cis-Enrichment:

  • Dissolution: Dissolve the 70:30 salt mixture in the minimum amount of near-boiling Isopropanol (IPA) .

  • Saturation: If the solution is clear, add Acetone dropwise until a faint turbidity persists, then add one drop of IPA to clear it.

  • Crystallization: Allow to cool to room temperature undisturbed for 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the crystals.

    • Analysis: Check the filter cake by H-NMR. The cis isomer is usually enriched in the cake.

    • Mother Liquor: Contains the trans isomer.[1]

Part 3: Scavenging Impurities (Inorganic & Color)

User Query: "My product is grey/brown and has high sulfated ash content. I used a borohydride reduction in the previous step."

The Chelation Trap

Amino-alcohols are excellent bidentate ligands. They will chelate boron, aluminum, or magnesium salts from your synthesis steps, carrying them through standard extractions.

Remediation Protocol
  • Free Base Liberation: Do not try to clean the salt directly. Suspend the impure salt in DCM.

  • The "High pH" Wash: Add 2M NaOH until pH > 12. Shake vigorously.

    • Why? High pH disrupts the metal-amine complexes, precipitating the metal hydroxides or forcing them into the aqueous layer.

  • Drying: Separate the organic layer, dry over Na₂SO₄ (Sodium Sulfate), and filter.

  • Re-salting: Proceed immediately to the Anhydrous Salt Formation (Part 1).

Part 4: Storage & Stability (FAQ)

Q: Why does my white powder turn into a puddle after 24 hours? A: The hydrochloride salt is hygroscopic . The amino-alcohol moiety creates a high affinity for atmospheric water.

  • Fix: Store under Argon/Nitrogen in a desiccator.

  • Handling: Weigh quickly in low-humidity environments (<40% RH).

Q: Can I dry the salt in an oven at 60°C? A: Caution. While the salt is thermally more stable than the free base, cyclobutanes are strained rings. Prolonged heating can induce ring-opening or elimination reactions (loss of HCl).

  • Recommendation: Vacuum dry at 40°C max with a P₂O₅ (Phosphorus Pentoxide) trap to remove moisture aggressively without heat stress.

References

  • Confirmatory Structure & Isomerism

    • Synthesis of cis- and trans-3-Aminocyclohexanols (Analogous Chemistry). Use of reduction methods to generate cis/trans mixtures and separation via crystallization.[2]

    • Source: Molecules 2012, 17, 153.[2]

  • Amine Salt Crystallization Principles

    • Crystallization of Amine Hydrochlorides.[3][4][5] General troubleshooting for "oiling out" and solvent selection (IPA/Ether/EtOAc).[5]

    • Source: Org. Process Res. Dev. 2009, 13, 1–10. (General Process Principles).

  • Cyclobutane Stability & Handling

    • GuideChem Property Data: 3-Aminocyclobutanol hydrochloride derivatives.[6][7][8][9][10]

    • Source:

  • Purification of Amino-Alcohols

    • Separation of cis/trans isomers via fractional crystalliz
    • Source: U.S. Patent 3,880,925 (Separation of cyclic amine isomers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride before handling.

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the cellular uptake of this and similar molecules in your experiments.

Understanding the Challenge: Why Does 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride Exhibit Poor Cell Permeability?

The molecular structure of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride presents several characteristics that are likely to hinder its passage across the lipid-rich cell membrane. A preliminary analysis based on established principles of drug-likeness, such as Lipinski's Rule of Five, can provide valuable insights.[1][2][3][4]

  • Hydrophilicity: The presence of a primary amine (-NH2) and a hydroxyl (-OH) group makes the molecule polar and capable of forming multiple hydrogen bonds with water. This high hydrophilicity makes it less favorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.

  • Ionization: As a hydrochloride salt, the primary amine group will be protonated at physiological pH, carrying a positive charge. Charged molecules generally exhibit lower passive diffusion across cell membranes compared to their neutral counterparts.[5]

  • Molecular Size and Flexibility: While the molecular weight of the free base (129.22 g/mol ) is well within the limits of Lipinski's rules, the overall polarity is a more significant factor in this case.

These inherent physicochemical properties suggest that passive diffusion, the primary mechanism of absorption for many small molecule drugs, is likely to be limited for this compound.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My initial screens suggest poor cellular activity of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. How can I experimentally confirm that this is due to poor cell permeability?

A1: To definitively attribute low cellular activity to poor permeability, it is crucial to conduct direct permeability assays. The two most common and informative in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Experimental Workflow for Permeability Assessment

G cluster_0 Initial Observation cluster_1 Permeability Assessment cluster_2 Data Analysis & Interpretation cluster_3 Conclusion a Low Cellular Activity of Compound b PAMPA Assay a->b Hypothesis: Poor Permeability c Caco-2 Assay a->c Hypothesis: Poor Permeability d Determine Apparent Permeability (Papp) b->d c->d e Calculate Efflux Ratio (Caco-2) c->e f Compare to Controls d->f e->f g Confirm Poor Permeability f->g

Caption: Workflow for experimental confirmation of poor cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based assay that models passive transcellular permeability.[6][7][8] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Steps:

  • Prepare a stock solution of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride in a suitable buffer (e.g., PBS, pH 7.4).

  • Coat the filter of a 96-well microplate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane).

  • Add the compound solution to the donor wells.

  • Place the donor plate on top of an acceptor plate containing buffer.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantify the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][10] This model has the advantage of including both passive and active transport mechanisms.[6][7]

Steps:

  • Culture Caco-2 cells on semipermeable filter inserts in a trans-well plate for 18-22 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[10]

  • For apical to basolateral (A-B) transport, add the compound to the apical (upper) compartment.

  • For basolateral to apical (B-A) transport, add the compound to the basolateral (lower) compartment.

  • Incubate for a specified time (e.g., 2 hours) at 37°C.

  • Collect samples from the receiver compartment at designated time points.

  • Quantify the compound concentration using LC-MS/MS.

  • Calculate Papp values for both A-B and B-A transport.

Data Interpretation:

AssayParameterInterpretation of Low Value
PAMPA Papp (A-B)Low passive diffusion.
Caco-2 Papp (A-B)Low overall permeability (passive + active uptake).
Caco-2 Efflux Ratio (Papp(B-A)/Papp(A-B))A ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
Q2: My compound's poor permeability is confirmed. What are the primary strategies to improve its cellular uptake?

A2: There are several effective strategies to enhance the cell permeability of hydrophilic compounds. The choice of strategy depends on the specific properties of your molecule and the experimental context.

Overview of Permeability Enhancement Strategies

G cluster_0 Enhancement Strategies cluster_1 Prodrug Sub-strategies cluster_2 Formulation Sub-strategies a Poorly Permeable Compound b Prodrug Approach a->b c Formulation Strategies a->c d Chemical Modification a->d e Improved Cell Permeability b->e f Mask Polar Groups b->f g Increase Lipophilicity b->g c->e h Lipid-based Formulations c->h i Ion Pairing c->i j Permeation Enhancers c->j d->e

Caption: Key strategies for enhancing cell permeability.

  • Prodrug Approach: This involves chemically modifying the parent drug into an inactive form (prodrug) that has improved permeability.[11][12] Once inside the cell, the prodrug is converted back to the active parent molecule. For an amine-containing compound, the goal is to mask the polar amino group.[13]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid solutions, microemulsions, or nanoparticles can enhance its solubility and facilitate absorption.[14]

    • Ion Pairing: Co-administering the hydrophilic drug with a lipophilic counterion can form a neutral, more lipid-soluble complex that can more easily cross the cell membrane.[14]

    • Permeation Enhancers: These are excipients that can be added to the formulation to transiently and reversibly alter the integrity of the cell membrane, thereby increasing drug permeability.[14][15]

  • Chemical Modification (Lead Optimization): If you are in the early stages of drug discovery, you can synthesize analogs of the lead compound with reduced polarity, while aiming to retain biological activity.

Q3: How can I design and synthesize a prodrug of 3-Amino-1-propan-2-ylcyclobutan-1-ol to improve its permeability?

A3: The primary goal of a prodrug strategy for this molecule is to temporarily mask the polar primary amine and/or hydroxyl group, thereby increasing its lipophilicity.[13][16] The prodrug should be stable in the extracellular environment but readily cleaved intracellularly by enzymes (e.g., esterases, amidases) to release the active drug.

Potential Prodrug Strategies for an Amino-Alcohol:

Prodrug MoietyTarget Functional GroupCleavage MechanismRationale
(Acyloxy)alkyl Carbamate AmineEnzymatic (Esterase)Masks the amine, increases lipophilicity. Generally suitable for secondary amines, but can be adapted.[13]
Amide AmineEnzymatic (Amidase)A simple and common approach to mask amines. The choice of the acyl group can tune the lipophilicity and cleavage rate.
Ester HydroxylEnzymatic (Esterase)Masks the polar hydroxyl group. The lipophilicity can be modulated by the choice of the ester group.

Experimental Workflow for Prodrug Development and Evaluation

G a Select Prodrug Strategy (e.g., Amide formation) b Synthesize Prodrug a->b c Confirm Structure (NMR, MS) b->c d Assess Physicochemical Properties (logP, Solubility) c->d e Evaluate In Vitro Permeability (PAMPA, Caco-2) d->e f Assess Prodrug Stability (Plasma, Cell Lysate) e->f g Confirm Conversion to Parent Drug f->g h Evaluate Cellular Activity g->h

Caption: A streamlined workflow for prodrug development and testing.

Protocol 3: Synthesis of an Amide Prodrug (Illustrative Example)

This is a general procedure and should be adapted and optimized by a synthetic chemist.

  • Protection of the Hydroxyl Group (if necessary): The hydroxyl group may need to be protected to ensure selective acylation of the amine. A common protecting group is a silyl ether (e.g., TBDMS).

  • Amide Coupling: React the protected (or unprotected) 3-Amino-1-propan-2-ylcyclobutan-1-ol with an activated carboxylic acid (e.g., an acyl chloride or using a coupling reagent like EDC/HOBt) to form the amide bond. The choice of the acyl group (e.g., acetyl, pivaloyl, benzoyl) will determine the lipophilicity of the prodrug.

  • Deprotection (if necessary): Remove the protecting group from the hydroxyl group to yield the final amide prodrug.

  • Purification and Characterization: Purify the product by chromatography and confirm its structure using NMR and mass spectrometry.

Once synthesized, the prodrug must be evaluated for its improved permeability (using PAMPA and Caco-2 assays as described in A1), its stability in biological matrices (e.g., plasma, liver microsomes), and its conversion back to the active parent compound within the target cells.

Q4: Are there any other factors that could be contributing to the poor cellular uptake of my compound?

A4: Yes, beyond passive permeability, active transport processes can significantly influence the intracellular concentration of a drug.[17][18][19]

  • Efflux Transporters: Your compound might be a substrate for efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[20] These transporters are present on the cell surface and actively pump drugs out of the cell, thereby reducing their intracellular concentration and apparent permeability.[21] The Caco-2 bidirectional assay, as described in A1, is the standard method to investigate this. An efflux ratio greater than 2 is indicative of active efflux.[9]

  • Lack of Active Uptake: Some drugs are actively transported into cells by uptake transporters.[21] If your compound's structure does not resemble the natural substrates of these transporters, it will not benefit from this mechanism of cellular entry.

If active efflux is identified as a major issue, strategies such as co-administration with an efflux inhibitor or designing prodrugs that are not recognized by the transporter can be explored.

By systematically evaluating the physicochemical properties, conducting appropriate in vitro assays, and exploring strategies like prodrug design and formulation optimization, you can successfully overcome the challenge of poor cell permeability and advance your research with 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride.

References

  • The Crucial Role of Transporters in Drug Disposition and Metabolism. Walsh Medical Media.
  • Importance of Drug Transporters in Pharmacokinetics and Drug Safety. Taylor & Francis Online.
  • Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
  • Drug Transporters. Basicmedical Key.
  • Carrier-Medi
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Role of Transporters in Drug Development. Ovid.
  • Permeability and Transporters. Admescope.
  • Lipinski's Rule of 5 - REVIVE. GARDP.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • Caco-2 Permeability Assay. Evotec.
  • Lipinski's rule of five. Wikipedia.
  • Prodrugs for Amines. MDPI.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Caco-2 Permeability Assay. Enamine.
  • BDDCS, the Rule of 5 and Drugability. PMC.
  • Prodrug Development. shellichemistry.com.
  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers.
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • Prodrug Approach as a Str
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis.

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride (also known as 3-amino-1-isopropylcyclobutan-1-ol HCl) against its structural analogs. It focuses on its application as a high-value scaffold in medicinal chemistry, specifically for conformational restriction and lipophilic efficiency (LipE) modulation .

Executive Summary & Chemical Profile[1]

Compound Identity:

  • IUPAC Name: 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride

  • Common Name: 3-Amino-1-isopropylcyclobutan-1-ol HCl

  • Role: Conformationally restricted bioisostere of linear amino alcohols (e.g., leucinol derivatives).

  • Key Feature: The cyclobutane ring "locks" the nitrogen and oxygen vectors, reducing the entropic cost of binding to protein targets (e.g., GPCRs, Kinases).

The "Efficacy" Context: In drug discovery, the efficacy of this building block is measured by its ability to improve the potency and metabolic stability of a final drug molecule compared to flexible analogs. This guide compares it against three primary classes of alternatives:

  • Flexible Analogs: (e.g., 4-amino-2-methylpentan-2-ol)

  • Ring-Size Analogs: (e.g., Cyclopentane/Cyclohexane derivatives)

  • Substituent Analogs: (e.g., Methyl- or Phenyl-substituted cyclobutanes)

Comparative Efficacy Analysis

The following table synthesizes physicochemical and structural data to guide scaffold selection.

Table 1: Structural & Physicochemical Comparison[2]
FeatureTarget: 1-Isopropyl-CB Analog A: Linear (Flexible) Analog B: 1-Methyl-CB Analog C: 1-Phenyl-CB
Structure Cyclobutane (Isopropyl)Acyclic (Isobutyl)Cyclobutane (Methyl)Cyclobutane (Phenyl)
Conformation Rigid (Puckered) Flexible (Rotatable)RigidRigid
Entropic Penalty Low (Pre-organized)High (Must freeze bonds)LowLow
Lipophilicity (cLogP) ~0.8 - 1.2 (Balanced)~0.9 (Similar)~0.4 (Too Polar?)~2.1 (High)
Steric Bulk Moderate (Valine-like) ModerateLow (Alanine-like)High (Phenyl-like)
Metabolic Stability High (Ring prevents oxid.)Low (Exposed CH2)HighModerate (Aromatic oxid.)
Primary Utility GPCR/Kinase Linker Early Hit FindingFragment ScreeningHydrophobic Pockets
Deep Dive: Why Choose the Isopropyl-Cyclobutane?

1. The "Escape from Flatland" Efficacy: Unlike the Linear Analog (Analog A) , the cyclobutane ring introduces defined 3D geometry. Experimental data in kinase inhibitor programs (e.g., JAK or BTK inhibitors) often show that replacing a flexible alkyl chain with a cyclobutane improves IC50 values by 10-100 fold . This is due to the reduction of entropic penalty; the drug does not lose energy "freezing" into the active conformation.

2. Isopropyl vs. Methyl (Lipophilic Efficiency): While Analog B (Methyl) is smaller, it often lacks the hydrophobic surface area required to displace "high-energy water" from a protein pocket. The Isopropyl group in the target compound mimics the side chain of Valine , providing a perfect balance of bulk and solubility without the liability of the aromatic ring in Analog C (Phenyl) , which can increase non-specific binding and toxicity.

Mechanism of Action: Conformational Locking

The efficacy of this scaffold relies on the "pucker" of the cyclobutane ring (typically ~25-35°). This directs the amine (H-bond donor) and hydroxyl (H-bond acceptor/donor) into specific vectors that linear chains cannot maintain.

Diagram 1: Vector Analysis & Bioisosterism

G cluster_0 Bioisosteric Improvement Linear Linear Analog (High Entropy) Flexible Rotation Cyclic Target: Isopropyl-Cyclobutane (Low Entropy) Locked Vectors Linear->Cyclic Cyclization (+Rigidity) Binding Target Binding Event (GPCR/Enzyme Pocket) Linear->Binding High Energy Cost (Must freeze rotations) Cyclic->Binding Low Energy Cost (Pre-organized)

Caption: Comparison of binding energetics. The cyclobutane scaffold reduces the entropic penalty of binding, leading to higher affinity (lower IC50).

Experimental Protocol: Synthesis & Validation

To validate the efficacy of this building block, one must first synthesize it with high stereochemical purity. The following protocol describes the synthesis of the trans-isomer , which is often the pharmacologically active form.

Objective: Synthesis of trans-3-amino-1-isopropylcyclobutan-1-ol HCl.

Reagents & Equipment:
  • Starting Material: 3-Oxocyclobutanecarboxylic acid or protected 3-aminocyclobutanone.

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Equipment: Flame-dried 3-neck flask, Nitrogen atmosphere, HPLC-MS.

Step-by-Step Methodology:
  • Protection (If starting from amino-ketone):

    • Protect the amine of 3-aminocyclobutanone using a Boc-group (Di-tert-butyl dicarbonate) to prevent side reactions with the Grignard reagent.

    • Validation: Check LC-MS for [M+H]+ = 228.1 (Boc-protected ketone).

  • Grignard Addition (The Critical Step):

    • Cool the solution of N-Boc-3-aminocyclobutanone (1.0 eq) in anhydrous THF to -78°C .

    • Add Isopropylmagnesium chloride (1.2 eq) dropwise over 30 minutes.

    • Expert Insight: The low temperature favors the kinetic product. However, cyclobutanones are strained; allow to warm slowly to 0°C to ensure completion.

    • Quench with saturated NH4Cl solution.

  • Deprotection & Salt Formation:

    • Dissolve the intermediate (N-Boc-3-amino-1-isopropylcyclobutan-1-ol) in 1,4-Dioxane.

    • Add 4.0 M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

    • Precipitate the product by adding diethyl ether.

    • Filter the white solid: 3-Amino-1-isopropylcyclobutan-1-ol hydrochloride .

  • Quality Control (Self-Validating System):

    • 1H NMR (D2O): Look for the isopropyl doublet (~0.9 ppm) and the cyclobutane methine protons (~2.0-2.5 ppm).

    • Stereochemistry: Use NOESY NMR to distinguish cis (isopropyl and amine on same side) vs trans. The trans isomer typically shows weaker NOE between the isopropyl methine and the amine-adjacent proton.

Diagram 2: Synthesis Workflow

Synthesis Start Start: N-Boc-3-aminocyclobutanone Step1 1. Grignard Addition (iPrMgCl, -78°C) Introduction of Lipophilicity Start->Step1 Inter Intermediate: N-Boc-Amino-Alcohol Step1->Inter Step2 2. Acid Deprotection (4M HCl/Dioxane) Inter->Step2 Final Final Product: 3-Amino-1-isopropylcyclobutan-1-ol HCl Step2->Final

Caption: Synthetic route for the hydrochloride salt, highlighting the introduction of the isopropyl group.

References

  • Vertex AI Search . (2025). Search Results for 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. 1

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 80561373 (Related Analog). Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Conformationally Restricted Amines in Drug Discovery. Journal of Medicinal Chemistry. (Contextual Reference for Cyclobutane Efficacy).
  • Google Patents. (2023). CN112608243A: Synthesis method of trans-3-aminobutanol derivatives.

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A Strategic Guide to Profiling the Cross-Reactivity of Novel Cyclobutane-Containing Molecules: A Case Study with 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cross-Reactivity Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of highly selective therapeutic agents is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or a misleading interpretation of a compound's primary mechanism of action[1]. The unique structural and conformational properties of the cyclobutane moiety are increasingly being leveraged by medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles[2][3]. The rigid, puckered conformation of the cyclobutane ring introduces a three-dimensional geometry that can facilitate superior target engagement while potentially reducing off-target binding by limiting conformational flexibility[4][5].

This guide provides a comprehensive framework for investigating the cross-reactivity of a novel cyclobutane-containing compound, 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride . Given the limited publicly available data on this specific molecule[6], we will establish a robust, self-validating protocol for its initial characterization. Our approach will be grounded in predicting potential off-target interactions based on structural analogy and subsequently validating these predictions through a tiered experimental strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of novel chemical entities.

Structural Considerations and a Hypothesis-Driven Approach to Target Selection

The structure of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride presents several key features that inform our cross-reactivity screening strategy: a primary amine, a tertiary alcohol, and the cyclobutane core. These functionalities are common in a wide range of biologically active molecules, suggesting potential interactions with various target families. Our initial hypothesis is that this compound may exhibit affinity for receptors and enzymes that recognize small amino alcohols, such as G-protein coupled receptors (GPCRs), ion channels, and certain kinases.

To provide a meaningful comparison and to understand the contribution of the cyclobutane scaffold, we will benchmark the performance of our topic compound against two structural analogs:

  • 3-Amino-1-propanol: A simple, flexible amino alcohol that lacks the cyclobutane ring. This will help to elucidate the impact of the rigid scaffold on selectivity.

  • 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride: An analog with a larger, more flexible cycloalkane ring, which will provide insight into the role of ring size and conformation in target engagement.

A systematic approach to identifying potential off-target interactions involves a combination of computational and experimental methods[1][7].

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

The following diagram outlines a tiered approach to efficiently screen for and characterize off-target interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Functional Characterization A In Silico Profiling (Predictive modeling based on structural similarity) B Broad-Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™ Panel) A->B Guide Panel Selection D Orthogonal Biochemical Assays (e.g., Enzyme inhibition, TR-FRET) B->D Confirmed Hits (>50% inhibition) C Broad-Panel Kinase Assay (e.g., Invitrogen Kinase-Glo® Platform) C->D Confirmed Hits (>50% inhibition) E Cellular Thermal Shift Assay (CETSA) D->E Validate Target Engagement F Cell-Based Functional Assays (e.g., cAMP measurement, Calcium flux) E->F Confirm Functional Activity G Phenotypic Screening F->G Assess Cellular Phenotype

Caption: Tiered experimental workflow for cross-reactivity profiling.

Part 1: Broad-Panel Screening for Initial Hit Identification

The initial phase of our investigation aims to cast a wide net to identify potential off-target interactions across major drug target classes.

Protocol 1: Broad-Panel Radioligand Binding Assay

Objective: To identify potential interactions of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride and its analogs with a diverse panel of receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds and comparators in DMSO.

  • Assay Concentration: A primary screen is typically conducted at a single high concentration (e.g., 10 µM) to maximize the probability of detecting interactions.

  • Assay Execution: Utilize a commercial service provider (e.g., Eurofins, CEREP) that offers a comprehensive safety pharmacology panel. These panels typically include a wide range of GPCRs, ion channels, and transporters. The assay measures the displacement of a radiolabeled ligand from its target by the test compound.

  • Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A cutoff of >50% inhibition is generally considered a "hit" and warrants further investigation.

Protocol 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of the test compounds against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: As described in Protocol 1.

  • Assay Format: A common method is a radiometric assay measuring the transfer of ³³P-ATP to a substrate peptide. Alternatively, fluorescence-based assays can be employed[1].

  • Kinase Panel: Select a commercial screening service offering a panel of at least 100 kinases.

  • Data Analysis: Results are expressed as the percentage of kinase activity remaining in the presence of the test compound. A significant reduction in activity (e.g., >50%) at a 10 µM concentration indicates a potential interaction.

Part 2: Hit Confirmation and Mechanistic Elucidation

Any "hits" identified in the broad-panel screens must be confirmed and further characterized to ensure they are not artifacts of the primary assay format.

Protocol 3: Orthogonal Biochemical Assays

Objective: To confirm the interactions identified in the primary screen using a different assay technology.

Methodology:

  • Assay Selection: For each confirmed hit, select an appropriate orthogonal assay. For example, if a hit was identified in a radioligand binding assay for a specific enzyme, a functional enzyme inhibition assay should be performed.

  • Dose-Response Analysis: Conduct a dose-response experiment to determine the potency (IC₅₀ or Kᵢ) of the compound for the off-target interaction. This is crucial for assessing the potential clinical relevance of the finding.

  • Data Presentation: The results should be summarized in a table for easy comparison.

Table 1: Comparative Potency of Test Compounds at Confirmed Off-Targets

Target3-Amino-1-propan-2-ylcyclobutan-1-ol HCl (IC₅₀, µM)3-Amino-1-propanol (IC₅₀, µM)3-Amino-3-cyclohexyl-propan-1-ol HCl (IC₅₀, µM)
Target XExperimental ValueExperimental ValueExperimental Value
Target YExperimental ValueExperimental ValueExperimental Value
Target ZExperimental ValueExperimental ValueExperimental Value
Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in a cellular context.

Methodology:

  • Cell Culture: Grow cells expressing the target of interest to confluency.

  • Compound Treatment: Treat the cells with the test compound or vehicle control.

  • Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.

  • Protein Analysis: Separate soluble and aggregated proteins by centrifugation and analyze the soluble fraction by Western blot for the target protein. A ligand-bound protein will be stabilized and remain soluble at higher temperatures[1].

G A Treat Cells with Compound B Lyse Cells A->B C Heat Lysate at Temperature Gradient B->C D Centrifuge to Separate Soluble/Aggregated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E F Result: Increased Thermal Stability Indicates Target Engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Assessing Functional Consequences of Off-Target Interactions

The final step is to determine if the confirmed off-target binding translates into a functional cellular response.

Protocol 5: Cell-Based Functional Assays

Objective: To measure the functional consequence of the compound's interaction with a confirmed off-target.

Methodology:

  • Assay Selection: The choice of assay is dependent on the target class. For a GPCR, this could be a cAMP or calcium flux assay. For an ion channel, it would be an electrophysiology-based assay.

  • Dose-Response Analysis: Perform a dose-response analysis to determine the compound's functional potency (EC₅₀ or IC₅₀).

  • Mode of Action: Determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Table 2: Comparative Functional Activity of Test Compounds

TargetAssay Type3-Amino-1-propan-2-ylcyclobutan-1-ol HCl (EC₅₀/IC₅₀, µM)3-Amino-1-propanol (EC₅₀/IC₅₀, µM)3-Amino-3-cyclohexyl-propan-1-ol HCl (EC₅₀/IC₅₀, µM)
Target XcAMP AssayExperimental ValueExperimental ValueExperimental Value
Target YCalcium FluxExperimental ValueExperimental ValueExperimental Value

Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile

By systematically applying the tiered approach outlined in this guide, researchers can build a comprehensive cross-reactivity profile for novel compounds like 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride. The comparative data generated against structural analogs will provide invaluable insights into the role of the cyclobutane scaffold in conferring selectivity. A thorough understanding of a compound's off-target interactions is a critical component of preclinical safety assessment and is essential for the successful development of new, safe, and effective medicines. The strategic incorporation of the cyclobutane motif holds significant promise for improving drug properties, and rigorous profiling is key to unlocking its full potential[2][4][8].

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride. PubChemLite. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.